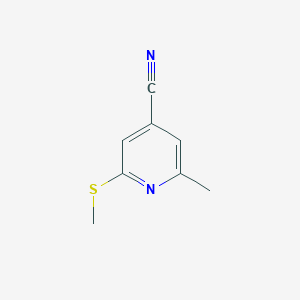
2-Methyl-6-(methylsulfanyl)pyridine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-6-(methylsulfanyl)pyridine-4-carbonitrile is a chemical compound with the molecular formula C₈H₈N₂S. It is characterized by a pyridine ring substituted with a methyl group at the 2-position, a methylsulfanyl group at the 6-position, and a cyano group at the 4-position. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(methylsulfanyl)pyridine-4-carbonitrile can be achieved through various synthetic routes. One common method involves the reaction of 2-methyl-6-(methylsulfanyl)pyridine with a suitable nitrile source under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize efficiency and minimize waste. The use of advanced purification techniques ensures that the final product meets the required specifications for research applications .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(methylsulfanyl)pyridine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired product .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted pyridine derivatives. These products have diverse applications in chemical research and development .
Scientific Research Applications
2-Methyl-6-(methylsulfanyl)pyridine-4-carbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the development of bioactive compounds and pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-6-(methylsulfanyl)pyridine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, participating in various nucleophilic addition reactions. The methylsulfanyl group can undergo oxidation, leading to the formation of reactive intermediates that can further react with other molecules.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-6-methyl-4-(methylsulfanyl)pyridine-3-carbonitrile: This compound has a hydroxyl group instead of a cyano group, leading to different reactivity and applications.
4,6-Dimethyl-2-(methylsulfanyl)pyridine-3-carbonitrile:
Uniqueness
2-Methyl-6-(methylsulfanyl)pyridine-4-carbonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific research applications where other similar compounds may not be suitable .
Properties
Molecular Formula |
C8H8N2S |
|---|---|
Molecular Weight |
164.23 g/mol |
IUPAC Name |
2-methyl-6-methylsulfanylpyridine-4-carbonitrile |
InChI |
InChI=1S/C8H8N2S/c1-6-3-7(5-9)4-8(10-6)11-2/h3-4H,1-2H3 |
InChI Key |
WIVMDJGJZYTYKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)SC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



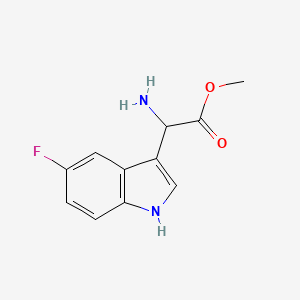
![6-Methoxy-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13255071.png)
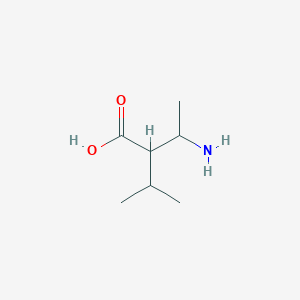


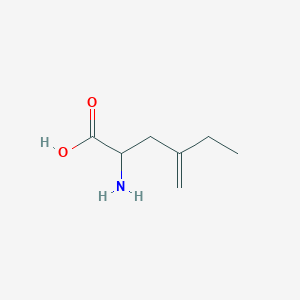
![5H,6H,7H,8H,9H-Imidazo[1,2-a]azepine-3-sulfonamide](/img/structure/B13255109.png)
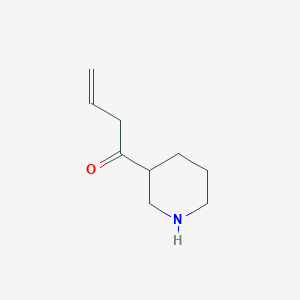
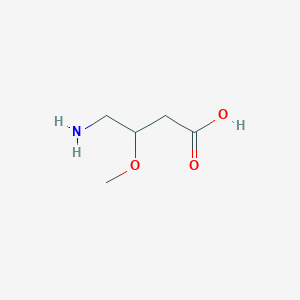
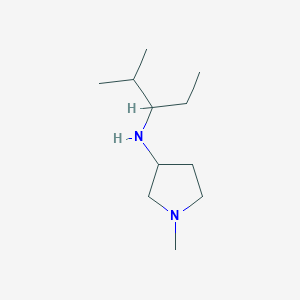
![1-[(1S)-1-aminoethyl]cyclopropan-1-ol](/img/structure/B13255141.png)
![Propan-2-yl 2-[2-(aminomethyl)-4-methyl-1,3-thiazol-5-yl]acetate](/img/structure/B13255153.png)
![({[3-(Bromomethyl)-5-methylhexyl]oxy}methyl)benzene](/img/structure/B13255167.png)
